molecular formula C12H11N3O4S B10957567 3-cyclopropyl-1-[(3-nitrophenyl)sulfonyl]-1H-pyrazole

3-cyclopropyl-1-[(3-nitrophenyl)sulfonyl]-1H-pyrazole

Cat. No.: B10957567
M. Wt: 293.30 g/mol
InChI Key: UWBOLEMCKAOBJO-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-[(3-nitrophenyl)sulfonyl]-1H-pyrazole is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclopropyl group, a nitrophenyl sulfonyl group, and a pyrazole ring, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-[(3-nitrophenyl)sulfonyl]-1H-pyrazole typically involves the reaction of cyclopropyl hydrazine with 3-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, industrial production would require stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-[(3-nitrophenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

3-cyclopropyl-1-[(3-nitrophenyl)sulfonyl]-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-[(3-nitrophenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring and the presence of both cyclopropyl and nitrophenyl sulfonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H11N3O4S

Molecular Weight

293.30 g/mol

IUPAC Name

3-cyclopropyl-1-(3-nitrophenyl)sulfonylpyrazole

InChI

InChI=1S/C12H11N3O4S/c16-15(17)10-2-1-3-11(8-10)20(18,19)14-7-6-12(13-14)9-4-5-9/h1-3,6-9H,4-5H2

InChI Key

UWBOLEMCKAOBJO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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